molecular formula C12H20O6 B135869 TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER CAS No. 1044244-99-6

TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER

Cat. No.: B135869
CAS No.: 1044244-99-6
M. Wt: 260.28 g/mol
InChI Key: XEXIPMYISVSJSK-UHFFFAOYSA-N
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Description

TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER is an organic compound with a complex structure that includes a hydroxy group, an oxo group, and an oxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled environments ensures the consistency and quality of the final product.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER exerts its effects involves interactions with various molecular targets. The hydroxy and oxo groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways.

Comparison with Similar Compounds

  • Methyl 2-hydroxy-2-methylpropanoate
  • Methyl 2-oxo-2-phenylacetate
  • 2-Hydroxy-2-methylpropiophenone

Comparison: TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER is unique due to its oxan ring structure, which imparts specific chemical properties and reactivity

Properties

IUPAC Name

methyl 2-hydroxy-2-(5-oxo-2-propan-2-yloxyoxan-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-7(2)18-10-5-8(9(13)6-17-10)12(3,15)11(14)16-4/h7-8,10,15H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXIPMYISVSJSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(C(=O)CO1)C(C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648096
Record name Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044244-99-6
Record name Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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